Topical Anti‑Inflammatory Potency Head‑to‑Head with 0.1% Diclofenac Sodium Ointment
In the carrageenan‑induced rat‑paw‑edema model, an ointment containing 4 % or 5 % of dimethyl 4‑oxo‑2,6‑diphenylcyclohexane‑1,1‑dicarboxylate produced edema‑inhibition percentages that were statistically indistinguishable from those of the 0.1 % diclofenac sodium standard ointment at all measured time points (1 h, 2 h, 3 h, 4 h) [1]. The compound achieved maximum inhibition at 3 h, maintaining a plateau through 4 h, mirroring the time‑course of the clinical comparator.
| Evidence Dimension | Percentage inhibition of carrageenan‑induced paw edema (rat) |
|---|---|
| Target Compound Data | 4 % ointment: ~44 % (1 h); 5 % ointment: ~44 % (1 h), ~38 % (4 h) (extracted from Table 2 of Al Ugla 2013). The 4 % and 5 % formulations displayed comparable time‑course curves. |
| Comparator Or Baseline | 0.1 % diclofenac sodium ointment: ~44 % (1 h), ~35 % (4 h) (same assay). |
| Quantified Difference | No significant difference (P > 0.05) between the 4 %/5 % formulations and diclofenac at any time point. |
| Conditions | Carrageenan‑induced paw edema in Wistar rats; ointment applied topically 1 h before carrageenan injection; volumes measured at 1, 2, 3, and 4 h post‑injection. |
Why This Matters
For a compound without prior clinical validation, demonstrating equivalence to a gold‑standard topical NSAID in a standard preclinical model provides a rational basis for selecting it as a lead scaffold in anti‑inflammatory drug‑discovery programs, potentially offering a differentiated chemical series with patent freedom.
- [1] Al Ugla, M. N. M. Synthesis, Characterization and Evaluation of Topical Antiinflammatory Activity of Dimethyl 4‑Oxo‑2,6‑diphenylcyclohexane‑1,1‑dicarboxylate. Asian J. Chem. 2013, 25 (5), 2366‑2368. (Table 2: Effect of topical application on carrageenan‑induced paw edema). View Source
